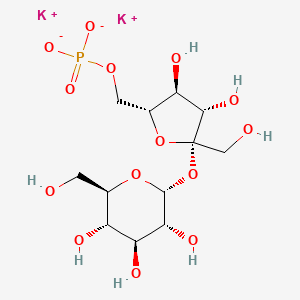

Sucrose-6'-monophosphate

Description

Historical Context of Sucrose (B13894) Metabolism Research

The scientific journey to understand sucrose metabolism began centuries after the substance itself was first refined from sugarcane. wikipedia.orgwikipedia.org The key enzymatic steps for sucrose biosynthesis in plants were first elucidated in 1955 by Carlos E. Cardini, Luis F. Leloir, and their colleagues. pnas.org Their research on wheat germ led to the discovery of sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), the enzymes responsible for the synthesis of sucrose. pnas.org

Initially, research was concentrated on higher plants, where these enzymes were found to be widespread. pnas.org It took another two decades for the existence of these sucrose-synthesizing enzymes to be demonstrated in unicellular eukaryotic organisms like Chlorella vulgaris and Scenedesmus obliquus. pnas.org A further significant advancement was the confirmation that prokaryotic organisms, specifically the cyanobacterium Anabaena, also utilize this pathway, highlighting that cyanobacteria are among the most primitive organisms capable of synthesizing sucrose in a manner similar to higher plants. pnas.org This established the fundamental and evolutionarily widespread nature of the sucrose-6'-monophosphate pathway. nih.gov

Significance of this compound as a Key Intermediate

This compound, also known as sucrose-6-phosphate (B12958860) (Suc-6-P), is a phosphorylated form of sucrose and a critical intermediate in its biosynthesis. ontosight.ai Its central importance lies in its position as the direct product of the reaction catalyzed by sucrose-phosphate synthase (SPS). nih.govnih.gov This enzyme facilitates the transfer of a glucosyl group from a nucleotide sugar, typically UDP-glucose, to fructose-6-phosphate (B1210287), forming Suc-6-P. ontosight.aitestbook.com

The synthesis of sucrose is a regulated, two-step process:

Formation of this compound : Catalyzed by SPS, this step is a major regulatory point in carbon flow. nih.govnih.gov

Dephosphorylation : The phosphate (B84403) group is removed from Suc-6-P by the enzyme sucrose-phosphate phosphatase (SPP) to yield free sucrose. nih.govscispace.com

This two-step mechanism is crucial for metabolic control. ontosight.ai The second reaction, catalyzed by SPP, is essentially irreversible and helps to drive the reversible SPS reaction in the direction of sucrose synthesis, ensuring efficient production even when substrate concentrations are low. nih.govfrontiersin.org This allows organisms to tightly regulate the partitioning of carbon between immediate energy use, storage as starch, or transport as sucrose. nih.govoup.com

Overview of Organisms Utilizing this compound Pathways

The metabolic pathway involving Suc-6-P is not exclusive to plants. It is employed by a wide array of organisms, including photosynthetic prokaryotes such as cyanobacteria and certain proteobacteria, as well as various eukaryotes. nih.govoup.comresearchgate.net

Primary Role in Plants

In the vast majority of plants, sucrose is the principal end-product of photosynthesis that is transported from photosynthetic source tissues (e.g., leaves) to non-photosynthetic sink tissues (e.g., roots, seeds, and fruits). nih.govfrontiersin.org This transport of sucrose provides the necessary carbon and energy to fuel growth and development throughout the plant. nih.govnih.gov

The synthesis of sucrose via the Suc-6-P intermediate is the key process that governs the allocation of fixed carbon. nih.gov The enzyme SPS, which produces Suc-6-P, acts as a critical control point. nih.gov It regulates the flow of carbon into sucrose for export, thereby influencing the balance between growth and the storage of carbohydrates like starch within the leaves. nih.govoup.com The concentration of Suc-6-P is also linked with the signaling molecule trehalose-6-phosphate (B3052756) (Tre6P), which functions as a sensor for sucrose availability and plays a significant role in regulating plant growth and development. oup.comnih.govmdpi.com

| Key Enzymes in Plant Sucrose Biosynthesis | Function |

| Sucrose-Phosphate Synthase (SPS) | Catalyzes the formation of this compound from UDP-glucose and fructose-6-phosphate. testbook.com This is a primary regulatory step. nih.gov |

| Sucrose-Phosphate Phosphatase (SPP) | Catalyzes the dephosphorylation of this compound to produce sucrose. nih.gov This reaction is irreversible and drives the pathway forward. nih.govfrontiersin.org |

Presence and Function in Microorganisms

The Suc-6-P pathway is also integral to the metabolism of various microorganisms, where it serves diverse functions ranging from stress response to energy acquisition.

Cyanobacteria : These photosynthetic bacteria synthesize sucrose using the same two enzymes, SPS and SPP, found in plants. mdpi.comresearchgate.net The pathway was first characterized in the cyanobacterium Anabaena. pnas.orgmdpi.com In many cyanobacterial species, sucrose production is a key response to salt stress, where it accumulates as a compatible solute to maintain osmotic balance. mdpi.comnih.gov In some filamentous, nitrogen-fixing species, sucrose also serves as a crucial carbon carrier molecule. mdpi.com While functionally similar, cyanobacterial SPS can exhibit biochemical differences from their plant counterparts, such as a broader substrate specificity for nucleotide sugars and a different molecular structure. pnas.orgmdpi.com

Proteobacteria : The capacity for sucrose synthesis via Suc-6-P extends to certain non-photosynthetic proteobacteria. nih.govresearchgate.net For instance, the SPS from Halothermothrix orenii has been structurally characterized, providing a model for understanding the catalytic mechanism of the more complex plant enzymes. nih.gov In some Proteobacteria, the pathway for sucrose utilization involves a phosphoenolpyruvate-dependent transport system (PTS) that brings sucrose into the cell as sucrose-6-phosphate, which is then cleaved by a hydrolase. frontiersin.org

Streptococcus mutans : This bacterium, a primary agent in dental caries, utilizes dietary sucrose through a distinct metabolic route involving Suc-6-P. nih.gov S. mutans employs a sucrose-specific phosphotransferase system (PTS) to transport sucrose into the cell. nih.govox.ac.uk This transport process simultaneously phosphorylates the sucrose molecule to form sucrose-6-phosphate. ox.ac.ukatlantis-press.com Inside the cell, the enzyme sucrose-6-phosphate hydrolase (encoded by the scrB gene) cleaves Suc-6-P into glucose-6-phosphate and fructose (B13574). nih.govfrontiersin.orgasm.org These monosaccharides are then rapidly metabolized through glycolysis to produce lactic acid, contributing to the demineralization of tooth enamel. atlantis-press.com

Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae is renowned for its efficient metabolism of sucrose, which is a cornerstone of baking and brewing industries. oup.com However, its primary native mechanism for sucrose utilization differs from the intracellular pathways described above. S. cerevisiae secretes an enzyme called invertase, which hydrolyzes sucrose extracellularly into glucose and fructose. oup.com These monosaccharides are then individually transported into the yeast cell for fermentation. oup.com While research has explored engineering S. cerevisiae to use alternative intracellular sucrose metabolism pathways to improve energy yields, its natural strategy does not rely on the formation of sucrose-6-phosphate as an intermediate for sucrose breakdown. tudelft.nl Its metabolism does involve intermediates like fructose-6-phosphate and glucose-6-phosphate, which are common to central glycolysis. pathbank.org

| Organism | Role of this compound Pathway | Key Enzyme(s) |

| Cyanobacteria | Sucrose synthesis for osmoregulation and carbon transport. mdpi.comresearchgate.net | Sucrose-Phosphate Synthase (SPS), Sucrose-Phosphate Phosphatase (SPP) mdpi.com |

| Proteobacteria | Sucrose synthesis or utilization depending on the species. researchgate.netfrontiersin.org | Sucrose-Phosphate Synthase (SPS), Sucrose-6-Phosphate Hydrolase (ScrB) nih.govfrontiersin.org |

| Streptococcus mutans | Intracellular breakdown of dietary sucrose for energy. nih.govatlantis-press.com | Sucrose Phosphotransferase System (PTS), Sucrose-6-Phosphate Hydrolase (ScrB) nih.govfrontiersin.org |

| Saccharomyces cerevisiae | Does not natively use the Suc-6-P pathway for sucrose catabolism; breaks sucrose down externally. oup.com | Invertase (extracellular) oup.com |

Properties

Molecular Formula |

C12H21K2O14P |

|---|---|

Molecular Weight |

498.46 g/mol |

IUPAC Name |

dipotassium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H23O14P.2K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;;/h4-11,13-19H,1-3H2,(H2,20,21,22);;/q;2*+1/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |

InChI Key |

UHZPGUJRJZXGCI-HCJAYUHRSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |

Origin of Product |

United States |

Biochemical Pathways Involving Sucrose 6 Monophosphate

Sucrose (B13894) Biosynthesis Pathway

The biosynthesis of sucrose, the principal sugar transported throughout most plants, is a fundamental process that predominantly occurs in the cytosol of photosynthetic cells. libretexts.orgconicet.gov.ar This pathway involves a two-step enzymatic reaction in which Sucrose-6'-monophosphate is the key phosphorylated intermediate. nih.govnih.gov

Formation of this compound from Fructose-6-phosphate (B1210287) and UDP-Glucose

The initial and rate-limiting step in sucrose biosynthesis is the synthesis of this compound. uniprot.org This reaction is catalyzed by the enzyme sucrose-phosphate synthase (SPS), which belongs to the family of glycosyltransferases. wikipedia.org SPS facilitates the transfer of a glucosyl group from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to fructose-6-phosphate. nih.govwikipedia.org

The reaction can be summarized as follows: UDP-glucose + Fructose-6-phosphate → this compound + UDP wikipedia.org

This enzymatic step is a critical regulatory point in carbon partitioning between sucrose and starch synthesis. uniprot.orgwikipedia.org The activity of SPS is subject to complex regulatory mechanisms, including allosteric control and reversible phosphorylation, which allows the plant to modulate sucrose production in response to metabolic status and environmental cues. wikipedia.organnualreviews.orgnih.gov For instance, glucose-6-phosphate acts as an allosteric activator of SPS, while inorganic phosphate (B84403) can be an inhibitor. wikipedia.org

| Enzyme | Substrates | Products | Cellular Location | Primary Function |

|---|---|---|---|---|

| Sucrose-Phosphate Synthase (SPS) | UDP-glucose, Fructose-6-phosphate | This compound, UDP | Cytosol | Catalyzes the formation of this compound, a key regulatory step in sucrose synthesis. uniprot.orgwikipedia.org |

| Sucrose-Phosphate Phosphatase (SPP) | This compound, H₂O | Sucrose, Inorganic Phosphate (Pi) | Cytosol | Catalyzes the final, irreversible step in sucrose biosynthesis. nih.govwikipedia.org |

Dephosphorylation to Sucrose

The final step in the sucrose biosynthesis pathway is the dephosphorylation of this compound to yield free sucrose. libretexts.org This irreversible reaction is catalyzed by the enzyme sucrose-phosphate phosphatase (SPP), also known as sucrose-6-phosphatase. wikipedia.org SPP belongs to the family of hydrolases and specifically acts on the phosphoric monoester bond of this compound. wikipedia.org

The reaction is as follows: this compound + H₂O → Sucrose + Inorganic Phosphate (Pi) nih.gov

This compound Degradation and Catabolism

While this compound is a precursor for sucrose synthesis in plants, it is also an intermediate in the catabolism of sucrose in various microorganisms.

This compound Hydrolase Activity

In several bacteria, the breakdown of intracellular this compound is carried out by the enzyme sucrose-6-phosphate (B12958860) hydrolase. nih.govasm.org This enzyme catalyzes the hydrolysis of this compound into glucose-6-phosphate and fructose (B13574). asm.org

The reaction is: this compound + H₂O → Glucose-6-phosphate + Fructose asm.org

In the bacterium Streptococcus mutans, a key contributor to dental caries, sucrose-6-phosphate hydrolase is essential for the metabolism of sucrose that has been phosphorylated during its transport into the cell. nih.govasm.org The products of this hydrolysis, glucose-6-phosphate and fructose, can then readily enter the glycolytic pathway to be metabolized for energy production, ultimately leading to the formation of lactic acid. nih.gov In Corynebacterium glutamicum, this enzyme is also essential for growth on sucrose, and the accumulation of intracellular sucrose-6-phosphate appears to be toxic. nih.gov

Phosphotransferase System Involvement in Microbial Catabolism

In many bacteria, the uptake and initial step of sucrose catabolism are mediated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govnih.gov The sucrose-specific PTS transports sucrose across the cell membrane and simultaneously phosphorylates it to form this compound. nih.gov This process is an efficient way for bacteria to capture and initiate the metabolism of environmental sucrose.

Once inside the cell, the newly formed this compound is then a substrate for sucrose-6-phosphate hydrolase, as described in the previous section. nih.gov This system ensures that the imported sucrose is immediately committed to the metabolic pathways of the cell. The expression of the genes encoding the sucrose PTS and sucrose-6-phosphate hydrolase can be regulated by the presence of sucrose and other sugars in the environment. nih.govnih.gov

Interconnections with Other Central Metabolic Pathways

The substrates for this compound synthesis, UDP-glucose and fructose-6-phosphate, are derived from the pool of hexose (B10828440) phosphates. frontiersin.org This pool is fed by the products of photosynthesis (in plants) or the breakdown of other carbohydrates. Glucose-6-phosphate, a precursor to UDP-glucose, is a key hub in cellular metabolism, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate pathway, and glycogen (B147801) synthesis. nih.govwikipedia.org Fructose-6-phosphate is also a central intermediate in glycolysis. wikipedia.org Therefore, the rate of this compound synthesis is directly influenced by the status of these fundamental pathways.

Conversely, the products of this compound degradation feed into these same pathways. In microbial catabolism, the hydrolysis of this compound yields glucose-6-phosphate and fructose, which are readily catabolized through glycolysis. asm.org In plants, the synthesis of sucrose via this compound is a major determinant of how carbon is partitioned between immediate use (glycolysis), transport (sucrose), and storage (starch). uniprot.org The regulation of sucrose-phosphate synthase activity plays a crucial role in this partitioning. wikipedia.organnualreviews.org

Furthermore, there is evidence of crosstalk between sucrose metabolism and other signaling pathways. For instance, trehalose-6-phosphate (B3052756), another sugar phosphate, has emerged as a key signaling molecule that is closely linked to sucrose levels and influences plant growth and development. scienceopen.comfrontiersin.org The intricate connections between this compound and central metabolic pathways underscore its importance in coordinating carbon allocation and utilization in both plants and microorganisms.

| Compound | Connected Metabolic Pathway | Role/Connection |

|---|---|---|

| Glucose-6-phosphate | Glycolysis, Pentose Phosphate Pathway, Starch/Glycogen Synthesis | Precursor for UDP-glucose (in S6P synthesis); product of S6P hydrolysis (in microbial catabolism). asm.orgnih.gov |

| Fructose-6-phosphate | Glycolysis | Direct substrate for S6P synthesis; an intermediate in the conversion of fructose to glycolytic intermediates. wikipedia.orgwikipedia.org |

| UDP-glucose | Cell Wall Biosynthesis, Glycosylation Reactions | Direct substrate for S6P synthesis; also a precursor for cellulose (B213188) and other polysaccharides. researchgate.net |

| Sucrose | Phloem Transport (in plants) | The final product of the biosynthetic pathway involving S6P, used for long-distance carbon transport. frontiersin.org |

| Fructose | Glycolysis | Product of S6P hydrolysis in microbial catabolism, can be phosphorylated to enter glycolysis. asm.org |

Link to Photosynthesis and Carbon Fixation

The synthesis of this compound is directly coupled to the output of photosynthetic carbon fixation. During photosynthesis, the Calvin cycle in the chloroplasts fixes atmospheric carbon dioxide, producing triose phosphates, such as glyceraldehyde-3-phosphate (G3P). frontiersin.orgnih.gov A portion of these triose phosphates is exported from the chloroplast into the cytosol. frontiersin.orgnih.gov

In the cytosol, gluconeogenic enzymes convert the triose phosphates into hexose phosphates, namely Fructose-6-phosphate (F6P) and Glucose-6-phosphate (G6P). frontiersin.orgmdpi.com These molecules are the direct precursors for the synthesis of this compound. nih.govnih.gov This establishes a direct metabolic flux where the rate of carbon fixation determines the availability of substrates for S6P production, linking the primary energy-capturing process of the plant to the synthesis of its main transportable sugar. nih.govuniprot.org Sucrose itself is considered a major end-product of photosynthesis. nih.govnih.gov

Relationship with Starch Metabolism

The metabolic fate of the carbon fixed during photosynthesis is primarily divided between two pathways: sucrose synthesis in the cytosol and starch synthesis in the chloroplast. slideshare.net this compound lies at a critical juncture in this carbon partitioning. The enzyme responsible for its synthesis, Sucrose-Phosphate Synthase (SPS), is a key regulator in determining whether fixed carbon is allocated for transport (as sucrose) or for temporary storage (as starch). nih.govnih.gov

The regulation of this partitioning is influenced by the cytosolic concentration of inorganic phosphate (Pi). When Pi levels are high, triose phosphates are readily exported from the chloroplast in exchange for Pi, favoring the synthesis of sucrose in the cytosol. slideshare.net Conversely, when cytosolic Pi levels are low, triose phosphates are retained within the chloroplast and channeled into starch synthesis. slideshare.netoup.com Studies have shown that increased activity of SPS can lead to a higher sucrose-to-starch ratio in leaves, underscoring its role as a major determinant in the allocation of photosynthetically fixed carbon. nih.gov

Crosstalk with Hexose Phosphate Pools (e.g., Fructose-6-phosphate, Glucose-6-phosphate)

The synthesis of this compound is intimately connected with the cytosolic pools of hexose phosphates. The direct precursors for the reaction catalyzed by Sucrose-Phosphate Synthase (SPS) are Fructose-6-phosphate (F6P) and UDP-Glucose. wikipedia.orgnih.gov The latter is synthesized from Glucose-6-phosphate (G6P).

The pathway proceeds as follows:

G6P is converted to Glucose-1-phosphate (G1P) by the enzyme phosphoglucomutase. nih.gov

G1P is then activated by reacting with Uridine triphosphate (UTP) to form UDP-Glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. nih.gov

Finally, SPS transfers the glucosyl group from UDP-Glucose to F6P, forming this compound. wikipedia.orgnih.gov

The activity of SPS is also allosterically regulated by these hexose phosphates. Glucose-6-phosphate acts as an allosteric activator of SPS, while inorganic phosphate (Pi) is an inhibitor. wikipedia.orgpreachbio.com This creates a feed-forward mechanism where a high level of hexose phosphates, indicating a surplus of fixed carbon, stimulates the pathway towards sucrose synthesis.

Table 1: Key Enzymes and Regulatory Molecules in the this compound Synthesis Pathway

| Enzyme | Substrates | Product | Allosteric Activators | Allosteric Inhibitors |

| Phosphoglucomutase | Glucose-6-phosphate | Glucose-1-phosphate | N/A | N/A |

| UDP-glucose pyrophosphorylase | Glucose-1-phosphate, UTP | UDP-Glucose | N/A | N/A |

| Sucrose-Phosphate Synthase (SPS) | UDP-Glucose, Fructose-6-phosphate | This compound | Glucose-6-phosphate | Inorganic Phosphate (Pi) |

| Sucrose-Phosphate Phosphatase (SPP) | This compound | Sucrose | N/A | N/A |

Association with Nucleotide Sugar Metabolism (e.g., UDP-Glucose)

Nucleotide sugars are essential activated molecules for glycosylation reactions in all organisms. In the context of sucrose synthesis, the nucleotide sugar UDP-Glucose serves as the activated glucose donor for the formation of the glycosidic bond in this compound. wikipedia.orgnih.gov The synthesis of S6P is therefore critically dependent on the metabolic pathway that produces UDP-Glucose.

The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the reversible reaction between Glucose-1-phosphate and UTP to form UDP-Glucose and pyrophosphate. nih.gov This reaction connects the hexose phosphate pool directly to the nucleotide sugar pool required for S6P synthesis. The availability of UDP-Glucose, alongside Fructose-6-phosphate, is a rate-limiting factor for the SPS-catalyzed reaction. frontiersin.orgnih.gov This highlights the importance of nucleotide sugar metabolism in sustaining the flux of carbon towards sucrose, which is vital for translocation to non-photosynthetic sink tissues where it provides energy and carbon skeletons for growth and storage. frontiersin.orgnih.gov

Enzymology of Sucrose 6 Monophosphate Metabolism

Sucrose (B13894) Phosphate (B84403) Synthase (SPS)

Sucrose-6-phosphate (B12958860) synthase (SPS) is a critical enzyme that catalyzes the initial and rate-limiting step in sucrose biosynthesis. It facilitates the transfer of a glucosyl group from a nucleotide sugar donor to a hexose (B10828440) phosphate acceptor, forming sucrose-6'-phosphate.

Enzyme Classification and Nomenclature (EC 2.4.1.14)

Sucrose Phosphate Synthase is classified as a glycosyltransferase, specifically a hexosyltransferase. Its systematic name is UDP-glucose:D-fructose-6-phosphate 2-alpha-D-glucosyltransferase wikipedia.org. The enzyme is assigned the Enzyme Commission (EC) number EC 2.4.1.14 .

Commonly used alternative names for this enzyme include:

SPS

Sucrose 6-phosphate synthase

Sucrose phosphate synthetase

UDP-glucose-fructose-phosphate glucosyltransferase

Uridine (B1682114) diphosphoglucose-fructose phosphate glucosyltransferase

Catalytic Mechanism and Reaction Chemistry

UDP-glucose + D-fructose 6-phosphate ⇌ UDP + D-sucrose-6'-phosphate

Structurally, SPS contains two distinct Rossmann-fold domains, designated as the A-domain and the B-domain wikipedia.org. In the catalytic process, the substrate fructose (B13574) 6-phosphate binds to the A-domain, while the donor substrate, UDP-glucose, binds to the B-domain. Upon binding, a conformational change occurs, narrowing the cleft between the two domains. This change facilitates the nucleophilic attack of an oxygen atom from fructose 6-phosphate on the C1 atom of UDP-glucose, leading to the transfer of the glucosyl group wikipedia.org. While some studies have suggested the involvement of a divalent cation like Mg²⁺ or Mn²⁺, the mechanism's dependence on a metal ion is not definitively established wikipedia.org.

Substrate Specificity and Binding

SPS exhibits a high degree of specificity for its substrates. The enzyme's A-domain is responsible for binding the acceptor molecule, D-fructose 6-phosphate, while the B-domain accommodates the glucosyl donor, UDP-glucose. In the open conformation of the enzyme from Halothermothrix orenii, fructose 6-phosphate forms hydrogen bonds with specific amino acid residues (Gly-33 and Gln-35) in the A-domain. Simultaneously, UDP-glucose interacts with the B-domain wikipedia.org. The subsequent conformational change to a closed state brings the substrates into close proximity, a crucial step for catalysis.

Kinetic Characterization (e.g., Michaelis-Menten Kinetics, Product Inhibition)

The catalytic activity of SPS is well-described by Michaelis-Menten kinetics, which relates the reaction rate to the concentration of the substrate wikipedia.org. The kinetic parameters of SPS can vary depending on the source organism and experimental conditions.

Table 1: Michaelis-Menten Constants (Km) for Sucrose Synthase (a related enzyme with similar substrates) from Sugarcane

| Substrate | Km (mM) |

| Sucrose | 35.9 +/- 2.3 |

| UDP | 0.00191 +/- 0.00019 |

| UDP-glucose | 0.234 +/- 0.025 |

| Fructose | 6.49 +/- 0.61 |

This data is for Sucrose Synthase, which catalyzes the reversible reaction between sucrose and UDP to form UDP-glucose and fructose, and provides an indication of the enzyme's affinity for these related substrates. researchgate.net

The activity of SPS is also subject to regulation by its products. Studies on the related enzyme, sucrose synthase, have shown that UDP-glucose acts as a competitive inhibitor with respect to UDP and a mixed inhibitor with respect to sucrose researchgate.net. Similarly, fructose exhibits mixed inhibition with regard to both sucrose and UDP researchgate.net. In wheat germ, inorganic phosphate has been shown to be competitive with fructose 6-phosphate consensus.app. This product inhibition is a key feedback mechanism that helps to regulate the flow of carbon into sucrose.

Isoforms and Subunit Composition

SPS exists as multiple isoforms in plants, which are encoded by a small family of genes. For instance, in tomato (Solanum lycopersicum), four SPS genes have been identified, while five have been found in wheat (Triticum aestivum) and other grasses. The presence of different isoforms suggests that they may have distinct roles in various tissues and under different environmental conditions.

The subunit composition of SPS can vary, with evidence suggesting it can exist as a homodimer or a homotetramer. For example, the enzyme from sugarcane is thought to be a homodimer or homotetramer.

Sucrose Phosphate Phosphatase (SPP)

Sucrose Phosphate Phosphatase (SPP), with the EC number 3.1.3.24 , catalyzes the final, irreversible step in the sucrose biosynthesis pathway nih.govoup.com. Its systematic name is sucrose-6F-phosphate phosphohydrolase wikipedia.org.

The reaction catalyzed by SPP is the hydrolysis of the phosphate group from sucrose-6'-phosphate to produce sucrose and inorganic phosphate:

D-sucrose-6'-phosphate + H₂O → D-sucrose + phosphate

Like SPS, SPP also exists in multiple isoforms. In Arabidopsis thaliana, four SPP isoforms have been identified, with varying levels of activity and expression in different tissues nih.govnih.gov. The catalytically active isoforms of Arabidopsis SPP are dimers nih.govnih.gov. Interestingly, there is evidence for a physical interaction between SPS and SPP, suggesting the formation of a multienzyme complex that may facilitate the channeling of the intermediate, sucrose-6'-phosphate, directly from SPS to SPP, enhancing the efficiency of sucrose biosynthesis oup.comnih.govresearchgate.netnih.gov.

Enzyme Classification and Nomenclature (EC 3.1.3.24)

The enzyme responsible for the dephosphorylation of sucrose-6'-monophosphate is classified under the EC number 3.1.3.24. frontiersin.orgnih.govnih.gov This places it in the family of hydrolases, specifically those that act on phosphoric monoester bonds. nih.gov The accepted name for this enzyme is sucrose-phosphate phosphatase. frontiersin.org

Its systematic name is sucrose-6F-phosphate phosphohydrolase. frontiersin.orgnih.gov The "F" in sucrose-6F-phosphate indicates that the phosphate group is attached to the fructose residue of the sucrose molecule. frontiersin.orgnih.gov This enzyme is also commonly referred to by several other names, including:

Sucrose 6-phosphate hydrolase frontiersin.orgnih.gov

Sucrose-phosphate hydrolase frontiersin.orgnih.gov

Sucrose-phosphate phosphohydrolase frontiersin.orgnih.gov

Sucrose-6-phosphatase frontiersin.orgnih.gov

Sucrose phosphatase frontiersin.org

Sucrose-6-phosphate phosphatase frontiersin.org

SPP frontiersin.org

This enzyme is a key component of the sucrose biosynthesis pathway, catalyzing the final step. frontiersin.orgnih.gov It belongs to the haloacid dehydrogenase (HAD) superfamily. frontiersin.orgnih.gov

Catalytic Mechanism of Phosphate Hydrolysis

The catalytic mechanism of sucrose-phosphate phosphatase (EC 3.1.3.24) involves the hydrolysis of the phosphate group from sucrose-6'-phosphate, yielding sucrose and inorganic phosphate. As a member of the HAD superfamily, its catalytic action is understood to involve three conserved motifs that are characteristic of this large group of enzymes.

The crystal structure of sucrose-phosphate phosphatase from the cyanobacterium Synechocystis sp. PCC 6803 has provided significant insights into its catalytic mechanism. The proposed mechanism involves the participation of the three typical domains found in HAD proteins to facilitate the hydrolysis of the phosphate ester bond. While the precise, step-by-step catalytic events are a subject of ongoing research, the structural data confirms the presence of a well-defined active site where the substrate, sucrose-6'-phosphate, binds.

Studies on various phosphatases within the HAD superfamily suggest a general mechanism involving a nucleophilic attack on the phosphorus atom of the phosphate group, often facilitated by a coordinated metal ion and key amino acid residues within the active site. This leads to the cleavage of the P-O bond and the subsequent release of the phosphate and the dephosphorylated sucrose molecule.

Substrate Specificity

Sucrose-phosphate phosphatase (EC 3.1.3.24) exhibits a high degree of substrate specificity. The enzyme is highly specific for sucrose 6-phosphate. frontiersin.orgnih.gov Extensive studies on various isoforms of the enzyme have demonstrated that other phosphorylated sugars are poor substrates.

For instance, research on the catalytically active isoforms from Arabidopsis thaliana (SPP2, SPP3a, and SPP3b) has shown that compounds such as fructose-6-phosphate (B1210287), glucose-1-phosphate, glucose-6-phosphate, phosphoenolpyruvate (PEP), and p-nitrophenyl phosphate (PNPP) are not significantly hydrolyzed by these enzymes. Only in the case of the SPP3b isoform did PEP show some minimal activity, accounting for approximately 15% of the activity observed with sucrose-6'-phosphate as the substrate. This stringent specificity ensures that the final step of sucrose biosynthesis is precisely controlled and that other phosphorylated intermediates in cellular metabolism are not errantly dephosphorylated by this enzyme.

Kinetic Parameters

The kinetic properties of sucrose-phosphate phosphatase have been characterized in various plant species, revealing differences among isoforms. The Michaelis constant (Km) for sucrose-6'-phosphate and the maximal velocity (Vmax) or specific activity are key parameters that define the enzyme's efficiency.

| Enzyme Source | Isoform | Km (Sucrose-6'-phosphate) | Specific Activity (µmol min⁻¹ mg⁻¹) |

| Rice (Oryza sativa) leaves | - | 65 µM | 1250 |

| Arabidopsis thaliana | SPP2 | 0.82 ± 0.05 mM | 37.68 ± 0.18 |

| Arabidopsis thaliana | SPP3a | 1.1 ± 0.2 mM | 0.14 ± 0.01 |

| Arabidopsis thaliana | SPP3b | 0.25 ± 0.03 mM | 1.93 ± 0.05 |

Data for Arabidopsis thaliana isoforms were determined with Suc6P as the substrate.

These data indicate that the rice leaf enzyme has a much higher affinity (lower Km) for its substrate compared to the Arabidopsis isoforms. Among the Arabidopsis isoforms, SPP2 displays the highest specific activity, suggesting it is a major contributor to sucrose synthesis in this plant.

Cofactor Requirements (e.g., Mg²⁺ dependence)

The catalytic activity of sucrose-phosphate phosphatase is strictly dependent on the presence of divalent metal cations, with a pronounced preference for magnesium ions (Mg²⁺). frontiersin.orgnih.gov For maximal enzymatic activity, Mg²⁺ is an essential cofactor.

Studies on the SPP2 isoform from Arabidopsis thaliana have shown that the maximal activity is achieved at a Mg²⁺ concentration of 5 mM, with a calculated Km for Mg²⁺ of 2.3 mM. This high preference for Mg²⁺ appears to be a conserved feature of this enzyme across different organisms. While other divalent cations have been tested, they cannot effectively substitute for magnesium. For example, manganese (Mn²⁺) can only partially replace Mg²⁺ in supporting the enzyme's function. This specific requirement for Mg²⁺ underscores its critical role in the catalytic mechanism, likely involving the coordination of the phosphate group of the substrate and stabilization of the transition state during hydrolysis.

Related Enzymes in Sucrose and this compound Turnover

The metabolism of sucrose and its phosphorylated precursor is not solely dependent on sucrose-phosphate phosphatase. Sucrose synthase plays a pivotal role in the reversible turnover of sucrose.

Sucrose Synthase (SuSy) Mechanism and Kinetic Studies

Sucrose synthase (SuSy; EC 2.4.1.13) is a key enzyme in sucrose metabolism, primarily in sink tissues where it catalyzes the reversible conversion of sucrose and a nucleoside diphosphate (B83284) (NDP) into fructose and a nucleoside diphosphate-glucose (NDP-glucose). The reaction is typically represented as:

Sucrose + UDP ⇌ Fructose + UDP-glucose

While UDP is the most common nucleotide substrate, SuSy can also utilize ADP, albeit with lower affinity. This reversibility allows SuSy to function in both the synthesis and cleavage of sucrose, with the direction of the reaction being influenced by factors such as the cellular pH and the relative concentrations of substrates and products. The optimal pH for sucrose synthesis is generally between 7.5 and 9.5, while the optimal pH for sucrose degradation is between 5.5 and 7.5.

Kinetic studies of SuSy from sugarcane have elucidated its mechanism. The enzyme follows a compulsory order ternary complex mechanism in the direction of sucrose cleavage. In this mechanism, UDP binds to the enzyme first, followed by sucrose, to form a ternary complex. After the cleavage reaction, fructose is released first, followed by UDP-glucose.

Product inhibition studies have further refined this model, showing that UDP-glucose is a competitive inhibitor with respect to UDP and a mixed inhibitor with respect to sucrose. Fructose acts as a mixed inhibitor in relation to both sucrose and UDP. The kinetic constants for a partially purified SuSy isoform from sugarcane are as follows:

| Substrate/Product | Km (mM) | Ki (mM) |

| Sucrose | 35.9 ± 2.3 | 227 |

| UDP | 0.00191 ± 0.00019 | 0.086 |

| UDP-glucose | 0.234 ± 0.025 | 0.104 |

| Fructose | 6.49 ± 0.61 | 2.23 |

These kinetic parameters highlight the high affinity of the enzyme for UDP and suggest that the in vivo activity of SuSy can be significantly modulated by the cellular concentrations of its substrates and products, thereby playing a crucial role in regulating carbon flux in plant tissues.

Sucrose-6-phosphate Hydrolase (Invertase) in Specific Organisms

Sucrose-6-phosphate hydrolase (EC 3.1.3.24), also known as sucrose-phosphate phosphatase (SPP), is a critical enzyme in sucrose metabolism across a wide range of organisms. wikipedia.orgqmul.ac.uk In photosynthetic organisms, it catalyzes the final, irreversible step of sucrose biosynthesis, the dephosphorylation of sucrose-6-phosphate to produce sucrose. pnas.orgnih.gov In various bacteria, it plays a key role in the catabolism of sucrose, enabling its use as a carbon source. uniprot.orgoup.com The properties and regulatory mechanisms of this enzyme vary significantly between different species.

Plants

In plants, SPP is essential for the production of sucrose, the primary form of transported sugar. nih.govmaxapress.com The enzyme ensures that the sucrose synthesis pathway, driven by sucrose-phosphate synthase (SPS), proceeds efficiently in the direction of sucrose production. pnas.org

Oryza sativa (Rice): The SPP enzyme purified from rice leaves is a dimer with a native molecular mass of 100 kDa, composed of two 50 kDa subunits. pnas.org It demonstrates high specificity for sucrose-6-phosphate with a Michaelis constant (Kₘ) of 65 µM and a high specific activity of 1250 µmol min⁻¹ mg⁻¹ protein. pnas.org The activity of rice SPP is dependent on magnesium ions (Mg²⁺) and is weakly inhibited by sucrose. pnas.org

Arabidopsis thaliana: The genome of Arabidopsis thaliana encodes four SPP isoforms (SPP1, SPP2, SPP3a, and SPP3b). nih.gov Studies involving the expression of these isoforms in Escherichia coli revealed that SPP2 has the highest activity, followed by SPP3b and SPP3a. No catalytic activity was detected for SPP1, suggesting it may have acquired new, non-catalytic functions. Gene expression analysis shows that SPP2 and SPP3b are the primary isoforms in most tissues, while the non-catalytic SPP1 is predominantly expressed in roots. The catalytically active isoforms exist as dimers. nih.gov

Camellia sinensis (Tea Plant): One unique SPP gene (CsSPP) has been identified in the tea plant genome. maxapress.com The expression of CsSPP is highest in the immature stem, indicating its widespread involvement in the vegetative and reproductive growth of the plant. maxapress.com

Bacteria

In bacteria, sucrose-6-phosphate hydrolase is often part of the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS), which transports and simultaneously phosphorylates sucrose. The resulting sucrose-6-phosphate is then hydrolyzed internally.

Escherichia coli: In E. coli, the enzyme, encoded by the cscA gene, allows the bacterium to use sucrose as its sole carbon source. uniprot.org It functions as a glycosidase to hydrolyze sucrose-6-phosphate. uniprot.orgebi.ac.uk

Streptococcus mutans: This bacterium, known for its role in dental caries, catabolizes sucrose using a PTS that produces sucrose-6-phosphate. nih.govnih.gov The subsequent hydrolysis is carried out by a constitutively synthesized sucrose-6-phosphate hydrolase, the product of the scrB gene. nih.govnih.gov The enzyme has an apparent Kₘ for sucrose-6-phosphate of 0.3 mM. nih.gov While the hydrolase is synthesized constitutively, its levels, along with the sucrose PTS, are repressed when fructose is the growth substrate. nih.gov The expression of the scrB gene is regulated by the scrR gene product and is highest when cells are grown on sucrose, compared to glucose or fructose. nih.gov

Corynebacterium glutamicum: The scrB gene in C. glutamicum encodes a sucrose-6-phosphate hydrolase that is essential for sucrose utilization. oup.com The purified enzyme shows a much higher affinity for sucrose-6-phosphate (Kₘ = 0.04 mM) than for sucrose (Kₘ = 190 mM). Its activity is stimulated by MgSO₄ and fructose-6-phosphate, while ions such as Mn²⁺, Ca²⁺, Cu²⁺, and Zn²⁺ are inhibitory. A mutant lacking the scrB gene cannot grow on sucrose, and the accumulation of intracellular sucrose-6-phosphate appears to be toxic. oup.com

Klebsiella pneumoniae: This species can metabolize sucrose and its various isomers. researchgate.net The purified sucrose-6-phosphate hydrolase is highly specific, hydrolyzing only sucrose-6-phosphate with a Kₘ of approximately 80 µM. researchgate.net It has a molecular weight of about 53,000 Daltons. researchgate.net

Ruminococcus gnavus: This prominent human gut bacterium possesses a sucrose 6F-phosphate phosphorylase (RgSPP), which differs from hydrolases. nih.gov Instead of hydrolysis, it catalyzes the phosphorolysis of sucrose-6-phosphate, releasing alpha-D-glucose-1-phosphate and alpha-D-fructose-6-phosphate. nih.gov This enzyme is highly specific for its substrate and has an optimal pH of 6.0 and an optimal temperature of 45 °C. nih.gov

Cyanobacteria

Synechocystis sp. PCC6803: The genome of this cyanobacterium contains an open reading frame with sequence similarity to plant SPP genes. The structure of the cyanobacterial sucrose-phosphatase has been elucidated, providing insights into its catalytic mechanism. qmul.ac.ukpnas.org

Biochemical Properties of Sucrose-6-phosphate Hydrolase in Various Organisms

| Organism | Gene | Molecular Mass (kDa) | Kₘ (for Sucrose-6-P) | Specific Activity | Optimal pH | Optimal Temp. (°C) |

| Oryza sativa | - | 100 (Dimer) | 65 µM | 1250 µmol min⁻¹ mg⁻¹ | - | - |

| Streptococcus mutans | scrB | - | 0.3 mM | 30 mmol min⁻¹ mg⁻¹ | - | - |

| Corynebacterium glutamicum | scrB | - | 0.04 mM | - | - | - |

| Klebsiella pneumoniae | - | ~53 | ~80 µM | - | - | - |

| Ruminococcus gnavus | RgSPP | - | - | 53 ± 4 U/mg | 6.0 | 45 |

Note: Data for Ruminococcus gnavus refers to a phosphorylase, not a hydrolase, which acts on the same substrate.

Regulation of Sucrose 6 Monophosphate Metabolism

Transcriptional and Translational Control of Enzyme Expression

The expression of genes encoding SPS and SPP is modulated by various developmental and environmental cues, ensuring that the capacity for sucrose (B13894) synthesis matches the plant's needs. In higher plants, SPS is encoded by a small family of genes, with different isoforms exhibiting distinct expression patterns depending on the tissue type, developmental stage, and environmental signals. acs.orgnih.gov For instance, in potatoes and rice, specific SPS genes are preferentially expressed in either source organs like leaves or sink organs like tubers and seeds. nih.gov

Several factors are known to influence the transcription of SPS and SPP genes:

Light and Circadian Rhythm: The expression of some SPS genes is regulated by light and the plant's internal circadian clock, aligning sucrose synthesis with the daily cycle of photosynthesis. nih.gov

Sugars: Sucrose and its constituent monosaccharides, glucose and fructose (B13574), can act as signaling molecules that regulate the expression of SPS and SPP genes. nih.govmdpi.com High sucrose levels can enhance the expression of these genes, creating a positive feedback loop. nih.gov Conversely, high concentrations of glucose and fructose have been shown to inhibit their expression in some cases. nih.gov

Hormones and Stress: Plant hormones and abiotic stresses such as cold, drought, and salinity can also modulate the transcription of genes involved in sucrose metabolism. maxapress.com For example, some SPS genes in the tea plant are involved in responses to abiotic stress. maxapress.com

Translational control mechanisms also play a role in regulating the amount of SPS enzyme produced. For example, the translation of the basic leucine zipper 11 (bZIP11) transcription factor, which is involved in regulating amino acid metabolism, is repressed by sucrose. oup.com This type of translational regulation allows for rapid adjustments in metabolic pathways in response to changing sucrose levels. oup.com

Post-Translational Modifications

After the SPS and SPP proteins are synthesized, their activity is further fine-tuned by post-translational modifications (PTMs). These modifications are covalent chemical changes to the protein that can rapidly and reversibly alter its function.

A primary mechanism for the rapid regulation of SPS activity is reversible protein phosphorylation. acs.orgnih.gov This process involves the addition of a phosphate (B84403) group to specific amino acid residues on the enzyme, typically serine. researchgate.net Phosphorylation can alter the enzyme's catalytic activity, its affinity for substrates, and its interaction with other proteins. researchgate.netnih.gov

In many plant species, SPS is activated by dephosphorylation and inactivated or inhibited by phosphorylation. wikipedia.org This modification often occurs in response to light/dark signals. researchgate.netnih.gov In the light, SPS is generally in a more active, dephosphorylated state to support sucrose synthesis during photosynthesis. In the dark, it becomes phosphorylated and less active. wikipedia.org This light-dependent regulation helps to control the flow of carbon from photosynthesis into sucrose. wikipedia.org Osmotic stress can also trigger the phosphorylation and subsequent inactivation of SPS. wikipedia.org

While the regulation of SPS by phosphorylation is well-documented, the role of phosphorylation in regulating SPP is less understood. However, the presence of kinase domains in gene clusters with SPP suggests that phosphorylation may also be involved in an unconventional metabolic pathway for sucrose. nih.gov

The reversible phosphorylation of SPS is controlled by the antagonistic actions of protein kinases and protein phosphatases. researchgate.netnih.gov

Protein Kinases: These enzymes catalyze the transfer of a phosphate group from ATP to the SPS protein. Specific kinases, such as calcium-dependent protein kinases (CDPKs) and Sucrose non-fermenting-1 (Snf1)-related protein kinases (SnRKs), have been implicated in the phosphorylation and inactivation of SPS. nih.govnih.gov

Protein Phosphatases: These enzymes remove the phosphate group from SPS, thereby activating it. The activity of these phosphatases is also regulated, providing another layer of control over sucrose synthesis. wikipedia.orgnih.gov

The interplay between these kinases and phosphatases allows for the precise modulation of SPS activity in response to various internal and external signals, integrating information about light availability, metabolic status, and stress conditions to regulate sucrose synthesis.

Allosteric Regulation

Allosteric regulation is another critical mechanism for the rapid, fine-tuning of SPS activity. This type of regulation involves the binding of small molecules, called allosteric effectors, to a site on the enzyme distinct from the active site. nih.gov This binding causes a conformational change in the enzyme that either increases (activation) or decreases (inhibition) its catalytic activity. wikipedia.org

Glucose 6-phosphate (G6P) is a key allosteric activator of SPS. wikipedia.orgnih.gov G6P is a product of hexose (B10828440) phosphorylation and a precursor for various metabolic pathways, including starch synthesis and the pentose (B10789219) phosphate pathway. frontiersin.org High levels of G6P in the cytosol signal an abundance of photoassimilate, promoting the synthesis of sucrose for export.

The binding of G6P to SPS increases the enzyme's affinity for its substrates, particularly fructose-6-phosphate (B1210287). wikipedia.orgresearchgate.net This activation is crucial for stimulating sucrose synthesis when carbon is plentiful. The concentration of G6P required for half-maximal activation of SPS can be influenced by the concentration of the substrate, fructose-6-phosphate. nih.gov

Inorganic phosphate (Pi) acts as an allosteric inhibitor of SPS. wikipedia.orgnih.gov The concentration of Pi in the cytosol is an important indicator of the cell's energy and metabolic status. Low Pi levels generally correlate with high rates of photosynthesis, as Pi is consumed during ATP synthesis in the chloroplast.

Pi competes with G6P for binding to the allosteric site on SPS. wikipedia.orgnih.gov When Pi levels are high, it binds to SPS and antagonizes the activation by G6P, thereby inhibiting sucrose synthesis. nih.gov This inhibition prevents the excessive depletion of Pi from the cytosol, which is essential for maintaining ATP production and other metabolic processes. The inhibitory effect of Pi is often more pronounced at alkaline pH. nih.gov

Interactive Table: Allosteric Regulation of Sucrose-Phosphate Synthase (SPS)

| Effector Molecule | Type of Regulation | Effect on SPS Activity | Metabolic Signal |

| Glucose 6-phosphate (G6P) | Activator | Increases affinity for substrates | High carbon availability |

| Inorganic phosphate (Pi) | Inhibitor | Decreases activity, antagonizes G6P activation | Low carbon/energy status |

Allosteric Sites and Conformational Changes

Allosteric regulation provides a rapid mechanism for adjusting enzyme activity in response to fluctuating metabolic conditions. In the context of sucrose-6'-monophosphate metabolism, Sucrose-Phosphate Synthase (SPS) is a primary target for this type of control.

The activity of SPS is finely tuned by key metabolites that signal the metabolic state of the cell, primarily Glucose-6-Phosphate (Glc-6-P) and inorganic phosphate (Pi). oup.comnih.gov Glc-6-P acts as an allosteric activator, binding to a regulatory site on the SPS enzyme distinct from the active site. nih.gov This binding event induces a conformational change in the enzyme, which increases its affinity for its substrates, particularly fructose-6-phosphate, thereby stimulating the synthesis of this compound. nih.gov

Conversely, inorganic phosphate (Pi) serves as an allosteric inhibitor. oup.com Research suggests that Pi competes with Glc-6-P for binding at the same allosteric site. oup.comresearchgate.net When Pi levels are high, its binding prevents the activating conformational change, leading to a decrease in SPS activity. This interplay between Glc-6-P and Pi is physiologically significant, as the ratio of these metabolites is closely linked to photosynthetic activity. High rates of photosynthesis lead to an increase in Glc-6-P and a decrease in Pi, creating a signal that promotes sucrose synthesis by activating SPS. nih.gov

While the crystal structure of SPS from the bacterium Halothermothrix orenii has revealed a two-domain structure that undergoes a twisting motion to bring substrates together, the precise structural details of the conformational changes induced by allosteric effectors in plant SPS are still an area of active investigation. frontiersin.org However, the functional outcome is a clear modulation of the enzyme's kinetic properties in response to cellular metabolic cues.

The table below summarizes the key allosteric regulators of Sucrose-Phosphate Synthase.

| Enzyme | Allosteric Regulator | Effect on Activity | Binding Site |

| Sucrose-Phosphate Synthase (SPS) | Glucose-6-Phosphate (Glc-6-P) | Activation | Allosteric site, increases substrate affinity |

| Sucrose-Phosphate Synthase (SPS) | Inorganic Phosphate (Pi) | Inhibition | Allosteric site, competes with Glc-6-P |

Integration with Cellular Energy Status

In plants, the key energy sensor is the SNF1-related protein kinase 1 (SnRK1), which is the functional ortholog of the AMP-activated protein kinase (AMPK) found in mammals and the SNF1 kinase in yeast. oup.comresearchgate.netwikipedia.org SnRK1 is activated by conditions that lead to a low energy state, such as an increased AMP:ATP ratio. nih.gov

Once activated, SnRK1 acts as a global regulator of metabolism, phosphorylating key enzymes to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways. researchgate.net One of the critical targets of SnRK1 is Sucrose-Phosphate Synthase (SPS). oup.comfrontiersin.org

Research has shown that SnRK1 can phosphorylate SPS at specific serine residues (e.g., Ser-158 in spinach). oup.comnih.gov This phosphorylation event leads to the inactivation of the SPS enzyme. oup.comresearchgate.net By inhibiting SPS activity under low-energy conditions, the cell conserves energy by halting the synthesis of sucrose. This prevents a futile cycle where newly synthesized sucrose might be immediately broken down to generate ATP.

Therefore, the phosphorylation of SPS by the energy-sensing SnRK1 provides a direct link between the cellular adenylate energy charge and the rate-limiting step in sucrose biosynthesis, ensuring that carbon is only partitioned towards sucrose when the cell has sufficient energy reserves.

Biological Roles and Physiological Significance in Cellular and Organismal Contexts

Carbon Partitioning and Allocation in Photosynthetic and Non-Photosynthetic Tissues

Sucrose-6'-monophosphate is central to the process of carbon partitioning, which is the distribution of newly fixed carbon from photosynthesis into various metabolic pathways and plant organs. wikipedia.orgcabidigitallibrary.org In photosynthetic tissues, primarily leaves, the synthesis of S6P is a key regulatory step that determines the flow of carbon towards sucrose (B13894) production for export to non-photosynthetic "sink" tissues (e.g., roots, fruits, and seeds) or towards starch synthesis for temporary storage within the chloroplasts. wikipedia.orgnih.gov The enzyme responsible for S6P synthesis, sucrose-phosphate synthase (SPS), plays a crucial role in this allocation. wikipedia.orgcabidigitallibrary.org The activity of SPS, and thus the rate of S6P formation, is subject to complex regulation by metabolites and environmental cues. nih.govscispace.com

In non-photosynthetic tissues, S6P is also involved in sucrose metabolism. nih.gov For instance, in developing seeds and fruits, imported sucrose can be catabolized and the resulting hexose (B10828440) phosphates can be used to resynthesize S6P, which is then converted back to sucrose for storage. nih.govnih.gov This process allows for the dynamic allocation of carbon resources to support growth and storage functions in these sink tissues. The regulation of S6P levels in these tissues is critical for balancing the demand for carbon for respiration, biosynthesis of other compounds, and storage. frontiersin.org

| Enzyme | Reaction Catalyzed | Role in Carbon Partitioning | Key Regulatory Factors |

|---|---|---|---|

| Sucrose-Phosphate Synthase (SPS) | UDP-glucose + Fructose-6-phosphate (B1210287) → this compound + UDP | Directs carbon flow towards sucrose synthesis for transport. wikipedia.org | Allosteric regulation by Glucose-6-phosphate (activator) and inorganic phosphate (B84403) (inhibitor); reversible phosphorylation. wikipedia.orgnih.gov |

| Sucrose-Phosphate Phosphatase (SPP) | This compound + H₂O → Sucrose + Inorganic phosphate | Final step in sucrose biosynthesis, making the pathway essentially irreversible. nih.govnih.gov | Product inhibition by sucrose in some species. nih.gov |

| ADP-Glucose Pyrophosphorylase (AGPase) | Glucose-1-phosphate + ATP → ADP-glucose + Pyrophosphate | Commits carbon to starch synthesis in chloroplasts. nih.gov | Allosteric regulation by 3-phosphoglycerate (B1209933) (activator) and inorganic phosphate (inhibitor). |

Role in Plant Growth and Development (e.g., biomass accumulation, sink strength)

The synthesis and turnover of this compound are intrinsically linked to plant growth and development. By controlling the rate of sucrose production, the formation of S6P influences the availability of transportable sugar to fuel the growth of sink tissues. nih.govuniprot.org Enhanced activity of the enzymes involved in S6P metabolism has been shown to promote biomass accumulation. nih.govresearchgate.netmdpi.com For instance, the formation of an enzyme complex between SPS and sucrose-phosphate phosphatase (SPP), the enzyme that dephosphorylates S6P to sucrose, can create a metabolic channel that enhances the efficiency of sucrose synthesis, leading to increased plant growth. nih.govresearchgate.net

"Sink strength," the ability of a non-photosynthetic tissue to import and utilize photoassimilates, is also influenced by the metabolism of S6P. mdpi.com A high capacity for sucrose synthesis, and therefore S6P turnover, in sink tissues can create a steep concentration gradient that facilitates the unloading of sucrose from the phloem, thereby increasing sink strength. nih.gov This is critical for the development of economically important plant organs such as fruits, seeds, and tubers. nih.govmdpi.com

This compound as a Signaling Molecule

While sucrose itself is a well-established signaling molecule, emerging evidence suggests that its phosphorylated precursor, this compound, may also have signaling roles. uniprot.orgnih.gov The concentration of S6P, though generally low due to its rapid conversion to sucrose, can fluctuate in response to metabolic and environmental changes, potentially acting as an indicator of the cell's sucrose synthesis capacity.

A significant aspect of sugar signaling in plants involves the interplay between different sugar phosphates. Trehalose 6-phosphate (Tre6P) is a key signaling metabolite that reflects the plant's sucrose status and regulates growth and development. nih.govnih.govresearchgate.net There is a strong positive correlation between the levels of sucrose and Tre6P. nih.govnih.gov Given that S6P is the direct precursor to sucrose, its synthesis rate directly impacts the sucrose pool that, in turn, influences Tre6P levels. nih.govresearchgate.net Therefore, the regulation of S6P formation is an upstream event that contributes to the modulation of the Tre6P signaling pathway. nih.govresearchgate.net Tre6P, in turn, can influence carbon metabolism, creating a complex feedback loop where S6P plays an integral, albeit indirect, role. nih.gov

The synthesis of this compound is responsive to various environmental signals, allowing plants to adjust their carbon metabolism to changing conditions. nih.govnih.gov Light is a primary signal that activates SPS through dephosphorylation, leading to increased S6P synthesis and sucrose production during the day. nih.govsemanticscholar.org This links photosynthetic activity directly to the capacity for carbon export.

Under conditions of osmotic stress, such as drought or high salinity, an increase in SPS activity and, consequently, S6P synthesis has been observed, even in the dark. nih.govscispace.comsemanticscholar.org This leads to the accumulation of sucrose, which acts as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures. researchgate.net The regulation of S6P production is therefore a component of the plant's response to abiotic stress. mdpi.com

| Environmental Signal | Effect on S6P Synthesis | Physiological Significance | Key Research Findings |

|---|---|---|---|

| Light | Increased | Coordinates sucrose production with photosynthetic activity. nih.gov | Light-dependent dephosphorylation and activation of SPS. nih.govsemanticscholar.org |

| Osmotic Stress | Increased | Promotes sucrose accumulation for osmoregulation. nih.govscispace.com | Activation of SPS in response to drought and salinity. nih.govmdpi.com |

| Low Temperature | Increased | Contributes to cold acclimation through sucrose accumulation. wikipedia.orguni-muenchen.de | SPS activity and sucrose biosynthesis rates are increased at low temperatures. wikipedia.org |

Significance in Microbial Carbohydrate Utilization and Adaptation

In the microbial world, the metabolism of sucrose and its phosphorylated intermediates is also of great importance. Some bacteria can take up sucrose and phosphorylate it to Sucrose-6'-phosphate using the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.gov This S6P is then hydrolyzed by a sucrose-6-phosphate (B12958860) hydrolase into glucose-6-phosphate and fructose (B13574), which can then enter glycolysis. nih.gov

Structural Biology of Enzymes Involved in Sucrose 6 Monophosphate Metabolism

Crystal Structures of Sucrose (B13894) Phosphate (B84403) Synthase

Sucrose phosphate synthase (SPS) catalyzes the formation of sucrose-6'-phosphate from UDP-glucose and fructose-6-phosphate (B1210287). nih.govplos.org The crystal structure of SPS from the nonphotosynthetic bacterium Halothermothrix orenii has been elucidated, serving as a valuable model for understanding the catalytic domain of plant SPSs. nih.govnih.gov

The crystal structure of H. orenii SPS reveals that it belongs to the GT-B fold family of glycosyltransferases. wikipedia.org The enzyme is characterized by two distinct Rossmann-fold domains, designated as the A-domain and the B-domain. nih.govwikipedia.org These domains are connected by loops and form a large cleft at their interface, which serves as the substrate-binding site. wikipedia.org

The A-domain and B-domain, while both exhibiting the characteristic Rossmann fold of alternating beta-strands and alpha-helices, differ in their specific composition. wikipedia.org The A-domain consists of eight parallel beta-strands and seven alpha-helices, whereas the B-domain is composed of six parallel beta-strands and nine alpha-helices. wikipedia.org In higher plants, SPS also contains a C-terminal domain that is similar in sequence to sucrose phosphate phosphatase (SPP), which may be involved in binding to SPP. cabidigitallibrary.org

| Domain | Structural Features |

|---|---|

| A-Domain (N-terminal) | Rossmann-fold with eight parallel beta-strands and seven alpha-helices. wikipedia.org |

| B-Domain | Rossmann-fold with six parallel beta-strands and nine alpha-helices. wikipedia.org |

| C-Domain (in higher plants) | SPP-like domain potentially involved in protein-protein interactions. cabidigitallibrary.org |

Structural studies of SPS in complex with its substrates and product have illuminated the binding modes within the active site. The acceptor substrate, D-fructose 6-phosphate (F6P), and the product, D-sucrose-6'-phosphate (S6P), have been shown to bind to the A-domain of the enzyme. nih.govnih.gov In contrast, the donor substrate, UDP-glucose, binds to the B-domain. nih.govnih.gov

Upon binding of the substrates, the two domains of SPS undergo a significant conformational change, twisting to narrow the entrance of the substrate-binding cleft from approximately 20 Å to 6 Å. wikipedia.org In this closed conformation, a Gly-34 residue in the A-domain interacts with UDP-glucose, forcing it into a folded conformation that facilitates the transfer of the hexosyl group. wikipedia.org

The active site of SPS is located in the large cleft between the A and B domains. nih.gov The binding of the phosphate group of S6P involves strong hydrogen bonds with highly conserved residues, including Tyr-128, Ser-152, Lys-157, and Arg-180. researchgate.net His-151 forms a crucial hydrogen bond with the oxygen atom of the transferred glycosyl group in the SPS-S6P complex. researchgate.net The binding of S6P induces only minor conformational changes in the enzyme structure, with key interacting side chains moving less than 1 Å towards the product. researchgate.net

Structural Aspects of Sucrose Phosphate Phosphatase

Sucrose phosphate phosphatase (SPP) catalyzes the final, irreversible step in sucrose biosynthesis: the hydrolysis of sucrose-6'-phosphate to sucrose and inorganic phosphate. plos.orgsemanticscholar.org

In higher plants, SPP typically exists as a dimer, with a total molecular mass of approximately 100 kDa, composed of two subunits of about 50 kDa each. plos.orgsemanticscholar.orgnih.gov This dimerization is mediated by a carboxy-terminal domain of about 160 amino acids, known as the S6PPc domain. plos.orgnih.gov Prokaryotic SPPs, in contrast, are generally monomeric and lack this C-terminal domain. plos.orgnih.gov Experimental evidence from chimeric proteins, where the monomeric cyanobacterial SPP was fused to the plant S6PPc domain, has confirmed the role of this domain in driving the dimerization of the enzyme. plos.orgnih.govnih.gov

| Organism Type | Quaternary Structure | Key Structural Feature |

|---|---|---|

| Higher Plants | Dimer (~100 kDa) plos.orgsemanticscholar.orgnih.gov | Presence of a C-terminal S6PPc domain responsible for dimerization. plos.orgnih.gov |

| Prokaryotes | Monomer plos.orgnih.gov | Absence of the S6PPc domain. plos.orgnih.gov |

SPP sequences share significant homology with the L-2-haloacid dehalogenase (HAD) superfamily of proteins. nih.govresearchgate.net This large and diverse superfamily of hydrolases is characterized by three conserved sequence motifs (I, II, and III) that are integral to the active site. nih.govresearchgate.net SPPs from plants and cyanobacteria are classified within subfamily IIB of the HAD superfamily. semanticscholar.orgnih.gov The crystal structure of SPP from the cyanobacterium Synechocystis sp. PCC 6803 has revealed a core domain containing the catalytic site and a smaller "cap" domain. nih.gov The conserved HAD motifs are located at the interface between these two domains, which are connected by flexible loops that facilitate the binding of the substrate, sucrose-6'-phosphate. nih.gov

Structural Insights into Sucrose-6-phosphate (B12958860) Hydrolase

Sucrose-6-phosphate hydrolase (EC 3.1.3.24), also known as sucrose-phosphate phosphatase, is a critical enzyme in the metabolic pathway of sucrose. wikipedia.org It catalyzes the final step in sucrose biosynthesis by hydrolyzing sucrose-6'-phosphate to produce sucrose and inorganic phosphate. wikipedia.org This enzyme belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org Structural studies have provided significant insights into its function and mechanism. As of late 2007, several structures for this class of enzymes had been solved and deposited in the Protein Data Bank. wikipedia.org A notable example is the high-resolution crystal structure of sucrose-6-phosphate hydrolase from Lactobacillus gasseri (LgAs32), which has been determined in both its apo form and complexed with β-D-fructose. nih.gov

Structurally, enzymes in this family, particularly those within the broader glycoside hydrolase classifications, are known to comprise two main domains. wikipedia.org These typically include an N-terminal domain that forms a five-bladed beta-propeller and a C-terminal domain structured as a beta-sandwich. wikipedia.org This two-domain architecture is a common feature among related glycosyl hydrolases. wikipedia.org

Conserved Catalytic Machinery

The catalytic mechanism of retaining O-glycosyl hydrolases, the group to which sucrose-6-phosphate hydrolase belongs, relies on a conserved set of acidic amino acid residues within the active site. nih.govpnas.org Through sequence analysis and structural studies, two key catalytic residues have been identified for many glycoside hydrolase families: a catalytic nucleophile and a general acid/base catalyst. nih.govpnas.org For enzymes in the GH32 family, these roles are typically fulfilled by an aspartate (Asp) residue, which acts as the nucleophile, and a glutamate (B1630785) (Glu) residue, which serves as the acid/base catalyst. cazypedia.org

The analysis of sequence motifs surrounding these catalytic amino acids has allowed for the prediction of their specific locations and roles across more than 150 glycosyl hydrolase sequences in multiple families. nih.govpnas.org This conservation suggests a shared evolutionary origin and a common catalytic fold. nih.govyork.ac.uk It has been proposed that many of these enzymes, despite their diverse substrate specificities, share an ancestral (β/α)8 barrel structure for their catalytic domain, which provides the scaffold for the precise positioning of the catalytic residues. nih.govyork.ac.ukresearchgate.net

Glycoside Hydrolase Family Classification (e.g., GH32)

Based on amino acid sequence similarity, sucrose-6-phosphate hydrolase is classified in the Glycoside Hydrolase (GH) family 32. nih.govcazy.orgebi.ac.ukebi.ac.uk This classification system is maintained in the Carbohydrate-Active enZymes (CAZy) database. ebi.ac.uk The GH32 family is part of the larger GH-J clan and contains enzymes that operate with a retaining mechanism, meaning the anomeric configuration of the product is the same as the substrate. cazypedia.orgresearchgate.net

The GH32 family is diverse and includes several enzymes with different activities, such as:

Invertase (EC 3.2.1.26) cazypedia.org

Inulinase (EC 3.2.1.7) cazypedia.org

Levanase (EC 3.2.1.65) cazypedia.orgebi.ac.uk

Fructosyltransferases nih.gov

The characteristic three-dimensional structure for enzymes in the GH32 family is a five-bladed β-propeller fold that forms the core of the catalytic domain, often appended to a β-sandwich domain. wikipedia.orgcazypedia.org This structural arrangement is crucial for substrate recognition and catalysis within this family of enzymes. researchgate.net

Data Tables

Table 1: Structural Features of Sucrose-6-phosphate Hydrolase

| Feature | Description | References |

| Enzyme Commission No. | EC 3.1.3.24 | wikipedia.org |

| Systematic Name | Sucrose-6F-phosphate phosphohydrolase | wikipedia.org |

| GH Family | GH32 | nih.govcazy.orgebi.ac.ukebi.ac.uk |

| GH Clan | GH-J | cazypedia.orgresearchgate.net |

| Catalytic Mechanism | Retaining | cazypedia.org |

| Overall Fold | N-terminal five-bladed β-propeller and C-terminal β-sandwich | wikipedia.orgcazypedia.org |

| Catalytic Residues | Aspartate (Nucleophile), Glutamate (Acid/Base) | cazypedia.org |

Molecular and Genetic Studies

Gene Identification, Cloning, and Characterization of SPS and SPP

The advent of molecular biology has enabled the identification, cloning, and characterization of SPS and SPP genes from a wide array of plant species. These studies have revealed that both enzymes are typically encoded by multigene families, allowing for differential regulation and function in various tissues and under diverse conditions. semanticscholar.org

For instance, a genome-wide analysis in the tea plant (Camellia sinensis) identified five CsSPS genes and one unique CsSPP gene. maxapress.com Similarly, the Arabidopsis thaliana genome contains four genes coding for SPP isoforms (SPP1, SPP2, SPP3a, SPP3b). nih.gov In wheat (Triticum aestivum), researchers have found five families of SPS genes, with three belonging to the previously described A, B, and C families found in dicots, and two forming a novel D family specific to the Poaceae (grasses) family. nih.gov

The process of gene identification often begins with designing primers based on conserved sequences from known SPS or SPP genes in other species. geneticsmr.org Techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) and rapid amplification of cDNA ends (RACE) are then employed to isolate the full-length cDNA clones. ashs.org For example, a full-length cDNA clone for SPS, designated CmSPS1, was isolated from muskmelon (Cucumis melo L.). ashs.org

Once cloned, the deduced amino acid sequences are analyzed for conserved domains and motifs. SPS proteins typically possess a glycosyltransferase domain and a phosphohydrolase domain (S6PP). maxapress.com The characterization of the purified enzymes expressed from these cloned genes involves kinetic and regulatory property analysis. Studies on Arabidopsis SPP isoforms revealed that SPP2 has the highest activity, while no activity was detected for SPP1, suggesting it may have acquired new, non-catalytic functions. nih.gov

Table 1: Examples of Identified SPS and SPP Genes in Various Plant Species

| Plant Species | Gene Family | Number of Genes Identified | Reference |

|---|---|---|---|

| Camellia sinensis (Tea) | CsSPS | 5 | maxapress.com |

| Camellia sinensis (Tea) | CsSPP | 1 | maxapress.com |

| Arabidopsis thaliana | AtSPP | 4 | nih.gov |

| Triticum aestivum (Wheat) | TaSPS | 5 Families (A, B, C, D) | nih.gov |

| Solanum lycopersicum (Tomato) | SlSPS | 4 | semanticscholar.org |

| Solanum lycopersicum (Tomato) | SlSUS (Sucrose Synthase) | 6 | semanticscholar.org |

| Solanum lycopersicum (Tomato) | SlINV (Invertase) | 19 | semanticscholar.org |

| Cucumis melo (Muskmelon) | CmSPS | 1 (CmSPS1) | ashs.org |

| Luffa cylindrica (Luffa) | LaSPS | 9 | mdpi.com |

Mutagenesis Studies of Enzymes

Mutagenesis studies are powerful tools for dissecting the structure-function relationships of enzymes. nih.gov By altering specific amino acid residues, researchers can probe their roles in catalysis, substrate binding, and regulation.

Site-directed mutagenesis allows for the precise substitution of specific amino acids to investigate their functional significance. science.gov A key example is the study of spinach leaf SPS, where the regulatory phosphorylation site at Serine 158 (Ser158) was investigated. nih.gov To demonstrate its role, researchers created several mutants, including S158A (Serine to Alanine), S158T (Serine to Threonine), and S157F/S158E (a double mutant). nih.gov

The S158A mutant, where the phosphorylation site was removed, was not inactivated in the dark, unlike the wild-type enzyme. nih.gov Conversely, the S157F/S158E mutant, which mimics a permanently phosphorylated state due to the negative charge of glutamate (B1630785), was not activated in the light. nih.gov These results conclusively demonstrated that Ser158 is the major site responsible for the light/dark modulation of spinach SPS activity and that the introduction of a negative charge at this position via phosphorylation is the key to its inactivation. nih.gov

Table 2: Site-Directed Mutagenesis of Spinach SPS and Its Effect on Regulation

| SPS Mutant | Amino Acid Change | Effect on Light/Dark Modulation | Reference |

|---|---|---|---|

| Wild-Type (WT) | None | Shows light activation and dark inactivation | nih.gov |

| S158A | Serine-158 to Alanine | Not inactivated in the dark (constitutively active) | nih.gov |

| S158T | Serine-158 to Threonine | Showed light/dark modulation similar to WT | nih.gov |

| S157F/S158E | Phenylalanine-157/Serine-158 to Glutamate | Not activated in the light (constitutively inactive) | nih.gov |

Analyzing loss-of-function mutants, where a gene is inactivated or "knocked out," provides direct evidence of the gene's role in the whole organism. nih.gov In Arabidopsis, mutations in SPS genes have led to significant phenotypic changes. For example, spsa1 and spsc mutants exhibited inhibited sucrose (B13894) synthesis, which in turn affected the development of rosettes, flowers, and fruits, and also hampered seed germination. maxapress.com This highlights the critical role of SPS in providing sucrose, the necessary carbon and energy source for growth and development. nih.gov The analysis of such mutants is a cornerstone of forward genetics, linking specific genes to observable traits. nih.gov The phenotypic consequences of a loss-of-function mutation can, however, vary significantly between species. nih.govbiorxiv.org

Table 3: Phenotypic Analysis of SPS Loss-of-Function Mutants

| Organism | Mutant | Observed Phenotype | Reference |

|---|---|---|---|

| Arabidopsis thaliana | spsa1 | Inhibited sucrose synthesis, impaired development of rosettes, flowers, and fruit; reduced seed germination. | maxapress.com |

| Arabidopsis thaliana | spsc | Inhibited sucrose synthesis, impaired development of rosettes, flowers, and fruit; reduced seed germination. | maxapress.com |

Gene Expression Analysis and Regulation

The expression of SPS and SPP genes is tightly regulated, both developmentally and in response to environmental signals, ensuring that sucrose synthesis is matched with the metabolic needs of the plant.

Expression analysis in various plants has shown that SPS and SPP genes are expressed differentially across various organs and tissues. In the tea plant, CsSPS and CsSPP genes were found to be involved in both vegetative and reproductive growth, with the highest transcription levels of CsSPP in immature stems and CsSPSs in flowers. maxapress.com In rice (Oryza sativa), the expression of the sps1 gene is specifically limited to mesophyll cells in leaves, the scutellum of germinating seedlings, and pollen. nih.govnih.gov This pattern coincides with the leaf's transition from a sink (sucrose-importing) to a source (sucrose-exporting) tissue. nih.govnih.gov

During muskmelon fruit development, the accumulation of CmSPS1 mRNA began 25 days after pollination and peaked in the mature fruit. ashs.org This increase in gene expression correlated directly with a dramatic rise in both SPS activity and sucrose content, indicating that the transcriptional regulation of CmSPS1 is a key determinant of sugar accumulation and fruit quality. ashs.orgresearchgate.net Similarly, in tomato, the four identified SlSPS genes showed differential expression patterns among various tissues. semanticscholar.org

Table 4: Tissue-Specific Expression of SPS and SPP Genes

| Plant Species | Gene | Tissue/Organ with High Expression | Reference |

|---|---|---|---|

| Camellia sinensis (Tea) | CsSPSs | Flower | maxapress.com |

| Camellia sinensis (Tea) | CsSPP | Immature Stem | maxapress.com |

| Oryza sativa (Rice) | sps1 | Leaf mesophyll cells, scutellum of germinating seedlings, pollen | nih.govnih.gov |

| Cucumis melo (Muskmelon) | CmSPS1 | Mature fruit | ashs.org |

| Arabidopsis thaliana | AtSPP1 | Roots | nih.gov |

| Arabidopsis thaliana | AtSPP2 / AtSPP3b | Main isoforms expressed across different tissues | nih.gov |

Plants must constantly adapt their metabolism to changing environmental conditions. The expression of SPS and SPP genes is modulated by various environmental cues, linking sucrose synthesis to the plant's stress response. In tea plants, all identified CsSPS and CsSPP genes are involved in abiotic stress responses, with certain CsSPS genes showing a significant positive correlation with sucrose accumulation under low-temperature conditions. maxapress.com Similarly, drought stress significantly induced the expression of SPS genes in luffa, particularly LaSPS3/4. mdpi.com Overexpression of these genes in tobacco conferred enhanced drought resistance. mdpi.com A study in tobacco also identified eight NtSPS genes, with NtSPS5 and NtSPS6 showing increased expression under drought and a positive impact on drought stress tolerance when overexpressed. researchgate.net